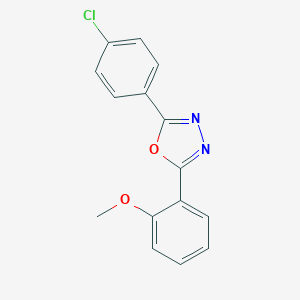
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole, commonly referred to as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMO is a heterocyclic compound that belongs to the class of oxadiazoles and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of CMO is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CMO has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMO has anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In vivo studies have shown that CMO can reduce inflammation and pain in animal models of arthritis and can inhibit the growth of cancer cells in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMO is its versatility, as it can be synthesized using a variety of methods and can be used in various fields. CMO also possesses unique chemical properties that make it useful for a wide range of applications. However, one of the limitations of CMO is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Future Directions
There are several future directions for research on CMO. One potential direction is the development of new synthetic methods for CMO that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of CMO in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of CMO and its potential applications in various fields.
Synthesis Methods
CMO can be synthesized using a variety of methods, including cyclization of N-(4-chlorophenyl)-2-hydroxybenzamide with hydrazine hydrate and 2-methoxybenzoyl chloride, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with acetic anhydride to produce CMO.
Scientific Research Applications
CMO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMO has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, CMO has been studied for its potential use as a plant growth regulator, as it has been shown to increase seed germination and enhance plant growth. CMO has also been investigated for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
properties
Product Name |
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-5-3-2-4-12(13)15-18-17-14(20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChI Key |
BIIYZHMCTNMCHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)
![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)


![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)